molecular formula C₂₇H₂₃D₄N₉O₆S B1146668 Tezosentan-d4 CAS No. 1794707-10-0

Tezosentan-d4

Numéro de catalogue B1146668
Numéro CAS: 1794707-10-0
Poids moléculaire: 609.65
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Molecular Structure Analysis

Tezosentan is a small molecule that belongs to a class of drugs known as ET receptor antagonists . It has a chemical formula of C27H27N9O6S .


Chemical Reactions Analysis

Tezosentan has been studied for its interactions with various pharmaceutical excipients. In one study, it was found to be compatible with 14 different pharmaceutical excipients commonly used in the development of solid dosage forms .


Physical And Chemical Properties Analysis

Tezosentan has a molecular weight of 605.63 g/mol . It is a solid substance and has a solubility of 50 mg/mL in DMSO (ultrasonic) .

Applications De Recherche Scientifique

Cancer Therapy

Tezosentan-d4: has shown promise in the field of oncology due to its ability to inhibit endothelin (ET) receptors, which are overexpressed in many types of cancer cells . The drug’s affinity for both ET_A and ET_B receptors allows it to block the effects of Endothelin-1 (ET1), a vasoconstrictor that contributes to the proliferation, survival, neovascularization, immune cell response, and drug resistance in cancer cells . This makes Tezosentan-d4 a potential candidate for repurposing as an anticancer agent.

Pulmonary Arterial Hypertension

Originally developed to treat pulmonary arterial hypertension, Tezosentan-d4 works as a vasodilator. By targeting ET receptors, it helps dilate blood vessels, improve blood flow, and reduce the workload on the heart . Its efficacy in this area could lead to improved treatment protocols for patients suffering from this condition.

Cardiovascular Research

In cardiovascular research, Tezosentan-d4’s vasodilatory properties are of significant interest. Its impact on blood vessel dilation can be crucial for understanding and treating various cardiovascular diseases, especially those involving high blood pressure and endothelial dysfunction .

Drug Repurposing

The concept of drug repurposing is gaining traction, and Tezosentan-d4 is at the forefront due to its versatile pharmacological profile. Its potential to improve the efficacy profiles of first-line drugs and address resistance issues in antineoplastic drugs is a significant area of research .

Organ Transplantation

Tezosentan-d4 has been studied for its effects on improving donor lung function in ex vivo lung perfusion (EVLP) settings . It can optimize the donor pool by enhancing pulmonary hemodynamic profiles while minimizing adverse effects on other organs.

Orientations Futures

While tezosentan did not result in a significant improvement in the primary clinical endpoint in the RITZ-4 trial, it did not demonstrate pro-ischemic effects in this population . Symptomatic hypotension may have resulted in an increased number of adverse events in the treatment group . Further studies with lower tezosentan doses are warranted .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway of Tezosentan-d4 involves the modification of the parent compound Tezosentan with deuterium atoms. This can be achieved through the use of deuterated reagents and solvents in the synthesis reaction.", "Starting Materials": [ "Tezosentan", "Deuterated reagents and solvents" ], "Reaction": [ "Tezosentan is dissolved in a deuterated solvent such as deuterated dimethyl sulfoxide (DMSO-d6).", "A deuterated reagent such as deuterated lithium aluminum hydride (LiAlD4) is added to the solution to reduce the carboxylic acid group to an alcohol.", "The resulting alcohol is then reacted with a deuterated acid chloride, such as deuterated 4-methylbenzoyl chloride-d4, to form the Tezosentan-d4 molecule.", "The Tezosentan-d4 molecule can be purified through various chromatography techniques such as HPLC or flash chromatography." ] }

Numéro CAS

1794707-10-0

Nom du produit

Tezosentan-d4

Formule moléculaire

C₂₇H₂₃D₄N₉O₆S

Poids moléculaire

609.65

Synonymes

N-[6-(2-Hydroxyethoxy-d4)-5-(2-methoxyphenoxy)-2-[2-(2H-tetrazol-5-yl)-4-pyridinyl]-4-pyrimidinyl]-5-(1-methylethyl)-2-pyridinesulfonamide; 

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.